Cas no 2580100-32-7 (rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine)

Technical Introduction: rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The stereochemistry at the 3- and 4-positions of the pyrrolidine ring, along with the 1-methylpyrazole group, may influence binding affinity and selectivity in target interactions. Its structural framework is amenable to further functionalization, making it valuable for drug discovery applications, particularly in the development of enzyme inhibitors or receptor modulators. The racemic mixture allows for exploration of both enantiomers' pharmacological properties.
rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine structure
2580100-32-7 structure
Product Name:rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine
CAS No:2580100-32-7
MF:C8H14N4
MW:166.223560810089
CID:5659094
PubChem ID:165886107
Update Time:2025-10-29

rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine
    • EN300-27718775
    • 2580100-32-7
    • Inchi: 1S/C8H14N4/c1-12-8(2-3-11-12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3/t6-,7-/m1/s1
    • InChI Key: OPILHGVYODGYJK-RNFRBKRXSA-N
    • SMILES: N1C[C@H]([C@H](C2=CC=NN2C)C1)N

Computed Properties

  • Exact Mass: 166.121846464g/mol
  • Monoisotopic Mass: 166.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 55.9Ų

rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine Pricemore >>

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Additional information on rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine

Introduction to rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine (CAS No. 2580100-32-7)

rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine is a highly specialized compound with the CAS registry number 2580100-32-7. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and promising biological activities. The molecule is characterized by a pyrrolidine ring system substituted with a 1-methylpyrazole group at the 4-position and an amino group at the 3-position, which contributes to its versatile reactivity and potential therapeutic applications.

The synthesis of rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine involves a series of carefully designed organic reactions. Recent advancements in asymmetric synthesis have enabled the preparation of this compound with high enantiomeric purity, which is crucial for its application in chiral environments such as biological systems. The stereochemistry of the compound, specifically the (3R,4S) configuration, plays a pivotal role in determining its pharmacokinetic properties and interactions with biological targets.

Recent studies have highlighted the potential of rac-(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine as a lead compound in drug discovery programs targeting various therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its efficacy as a modulator of ion channels, which are critical in treating conditions such as epilepsy and chronic pain. Additionally, computational studies using molecular docking techniques have revealed its ability to bind to G-protein coupled receptors (GPCRs), suggesting its potential role in treating neurodegenerative diseases.

The structural versatility of rac-(3R,4S)-4-(1-methylpyrazolyl)pyrrolidine amine allows for further chemical modifications to enhance its pharmacokinetic profile. For example, researchers have explored the introduction of bioisosteres at the pyrazole moiety to improve solubility and bioavailability. These modifications have shown promising results in preclinical models, paving the way for future clinical trials.

In terms of safety and toxicity profiles, recent toxicological studies on CAS No. 2580100-32_7 indicate that it exhibits low acute toxicity in animal models. However, long-term studies are still required to fully assess its safety profile for human use. Regulatory agencies such as the FDA and EMA have emphasized the importance of thorough safety evaluations for compounds entering clinical development.

From an industrial perspective, the synthesis and scale-up of rac-(3R,4S)-4-(1-methylpyrazolyl)pyrrolidine amine present both opportunities and challenges. The use of continuous flow chemistry has been proposed as a scalable method for producing this compound on an industrial scale. This approach not only enhances process efficiency but also reduces environmental impact compared to traditional batch processes.

Looking ahead, rac-(3R,4S)-4-(1-methylpyrazolyl)pyrrolidine amine holds immense potential as a platform molecule for drug development. Its unique combination of stereochemistry and functional groups makes it an attractive candidate for exploring novel therapeutic strategies. Ongoing research is focused on optimizing its delivery mechanisms and exploring its combinatorial effects with other drug candidates.

In conclusion, rac-(3R,4S)-4-(1-methylpyrazolyl)pyrrolidine amine (CAS No. 2580100_32_7) represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activities. With continued research efforts and technological innovations, this compound is poised to make substantial contributions to the development of innovative therapeutic agents.

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